molecular formula C18H15N3O2S B512677 N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide CAS No. 73696-43-2

N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide

Cat. No.: B512677
CAS No.: 73696-43-2
M. Wt: 337.4g/mol
InChI Key: PZWXOASZOCDJDE-UHFFFAOYSA-N
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Description

N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide is a synthetic organic compound that belongs to the class of hydrazide-hydrazones. This compound is characterized by the presence of a hydrazinylcarbonyl group attached to a thiophene ring, which is further substituted with a phenyl group and a benzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmaceutical sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide typically involves the condensation of N-[4-(hydrazinylcarbonyl)phenyl]benzamide with appropriate aldehydes. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include refluxing the reactants in a suitable solvent, such as ethanol or methanol, and maintaining the reaction temperature within a specific range to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to achieve high efficiency and cost-effectiveness. The purity of the final product is ensured through rigorous quality control measures, including chromatographic techniques and spectroscopic analysis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with varying functional groups .

Scientific Research Applications

N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinylcarbonyl group is believed to play a crucial role in its biological activity by forming covalent bonds with target proteins, leading to inhibition or modulation of their function. The pathways involved in its mechanism of action include disruption of bacterial cell wall synthesis and interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(hydrazinylcarbonyl)phenyl]benzamide
  • N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide
  • N-[3-(hydrazinylcarbonyl)-4-(4-methoxyphenyl)thiophen-2-yl]benzamide

Uniqueness

N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide stands out due to its unique combination of a thiophene ring with a phenyl group and a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. Compared to similar compounds, it exhibits enhanced stability and specific activity against certain bacterial strains, highlighting its potential as a lead compound in drug development .

Properties

IUPAC Name

N-[3-(hydrazinecarbonyl)-4-phenylthiophen-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c19-21-17(23)15-14(12-7-3-1-4-8-12)11-24-18(15)20-16(22)13-9-5-2-6-10-13/h1-11H,19H2,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWXOASZOCDJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2C(=O)NN)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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